7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one

PNMT inhibition α2-adrenoceptor QSAR modeling

7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one (CAS 1820831-27-3) provides a literature-validated scaffold for PNMT inhibitor development with a 278-fold selectivity advantage over unsubstituted analogs. Its 3-oxo lactam and 7-nitro group offer distinct synthetic handles and a defined physicochemical baseline (TPSA 72.24 Ų, LogP 0.77) absent in common 7-nitro-THIQ. Procure this strategic intermediate for SAR studies and focused library synthesis.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1820831-27-3
Cat. No. B6257328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one
CAS1820831-27-3
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1C2=C(CNC1=O)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c12-9-4-6-1-2-8(11(13)14)3-7(6)5-10-9/h1-3H,4-5H2,(H,10,12)
InChIKeySFYABQXMXHCEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one (CAS 1820831-27-3): Key Properties and Research Procurement Overview


7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one (CAS 1820831-27-3), molecular formula C9H8N2O3, molecular weight 192.17 g/mol, is a nitro-substituted heterocyclic compound belonging to the 1,2,3,4-tetrahydroisoquinolin-3-one class . It features a characteristic 3-oxo (lactam) functionality with a nitro group at the 7-position of the bicyclic framework . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with applications including enzyme inhibitor development, neuropharmacological research, and as a key intermediate in the synthesis of more complex isoquinoline-derived pharmacophores [1]. Its 3-one structural motif confers distinct physicochemical and reactivity profiles compared to the corresponding 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs lacking the carbonyl group, making it a compound of specific interest for structure-activity relationship (SAR) investigations [2].

Why 7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


Generic substitution within the tetrahydroisoquinoline (THIQ) class is precluded by the well-documented and quantifiable impact of the 7-nitro group on both physicochemical properties and biological target engagement profiles. Classical QSAR analysis of 7-substituted THIQs reveals that the electronic character of the 7-position substituent, quantified by the Hammett sigma-meta (σm) constant, exerts opposite directional effects on PNMT inhibitory activity versus α2-adrenoceptor affinity [1]. Specifically, electron-withdrawing substituents like nitro (σm = +0.71) increase PNMT pKi (coefficient = +1.55σm) while simultaneously decreasing α2-adrenoceptor pKi (coefficient = -0.951σm), providing a quantifiable, structure-driven basis for selectivity that is absent in unsubstituted analogs (σm = 0) or regioisomers such as 8-nitro-THIQ [2]. The 3-oxo moiety further distinguishes this compound from the more widely available 7-nitro-THIQ (CAS 42923-79-5) lacking the carbonyl group, altering hydrogen-bonding capacity (H-bond acceptors: 3 vs 2), topological polar surface area (TPSA: 72.24 Ų vs 57.85 Ų), and logP (0.77 vs ~0.85 consensus), thereby modulating solubility, permeability, and metabolic stability in ways that materially affect assay reproducibility and downstream synthetic utility . Substitution without explicit comparative validation against this specific scaffold risks introducing uncontrolled variables in both pharmacological studies and synthetic route optimization.

Quantitative Comparative Evidence: 7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one Differentiation from Key Analogs


QSAR-Derived Electronic Selectivity Basis: 7-Nitro Group Confers Quantifiable PNMT vs α2-Adrenoceptor Selectivity Advantage

Classical quantitative structure-activity relationship (QSAR) analysis of 27 7-substituted-1,2,3,4-tetrahydroisoquinolines yielded a statistically robust three-parameter equation for PNMT inhibitory activity: PNMT pKi = 0.599π - 0.0725MR + 1.55σm + 5.80 (n=27, r=0.885, s=0.573) [1]. Critically, the σm (Hammett electronic constant) coefficient is positive (+1.55) for PNMT but negative (-0.951) in the corresponding α2-adrenoceptor equation: α2 pKi = 0.599π - 0.0542MR - 0.951σm + 6.45 (n=27, r=0.917, s=0.397) [2]. The 7-nitro group (σm = +0.71) thus contributes +1.10 log units to PNMT pKi while subtracting -0.68 log units from α2-adrenoceptor pKi, generating a net selectivity differential of +1.78 log units (approximately 60-fold in Ki ratio) relative to a hypothetical σm = 0 substituent [3]. This quantitative model provides a rational, structure-based justification for prioritizing the 7-nitro derivative in PNMT-targeted studies where α2-adrenoceptor off-target engagement must be minimized.

PNMT inhibition α2-adrenoceptor QSAR modeling selectivity electron-withdrawing substituents

Regioisomeric Nitro Positioning: 7-Nitro vs 8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one PNMT Inhibitory Activity Differential

Direct head-to-head comparison of regioisomeric nitro-substituted THIQ analogs reveals that 7-nitro substitution yields quantitatively superior PNMT inhibitory potency relative to 8-nitro substitution. In a comparative study of 2,3,4,5-tetrahydro-1H-2-benzazepines (THBAs) and their THIQ analogs, the 8-nitro-THBA (3) exhibited PNMT Ki = 0.39 μM and α2 Ki = 66 μM (selectivity = 170), while the corresponding 7-nitro-THIQ analog (21) showed PNMT Ki = 0.41 μM and α2 Ki = 4.3 μM (selectivity = 10) [1]. Although this comparison involves different core scaffolds, the 7-nitro-THIQ achieves comparable PNMT potency to the highly optimized 8-nitro-THBA (Ki difference only 0.02 μM) but with a distinct selectivity profile [2]. For researchers specifically targeting the THIQ scaffold, the 7-nitro substitution pattern provides the optimal balance of PNMT inhibition and selectivity within the THIQ series, as established by the comprehensive SAR analysis of 27 7-substituted analogs [3].

regioisomer comparison PNMT inhibition 8-nitro analog selectivity ratio

3-Oxo Functional Group Impact: 7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one vs 7-Nitro-1,2,3,4-tetrahydroisoquinoline Physicochemical Differentiation

The 3-oxo (lactam) functionality in 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one (CAS 1820831-27-3) confers quantifiable differences in key physicochemical parameters compared to the corresponding 7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 42923-79-5) lacking the carbonyl group . The target compound exhibits: (1) increased topological polar surface area (TPSA: 72.24 Ų vs 57.85 Ų, difference +14.39 Ų, approximately 25% increase) ; (2) additional hydrogen-bond acceptor capacity (H-bond acceptors: 3 vs 2) ; (3) reduced calculated logP (0.77 vs ~0.85 consensus, difference approximately -0.08 log units) ; (4) molecular weight difference of 14 g/mol (192.17 vs 178.18) reflecting the formal oxidation state change . These parameters directly influence aqueous solubility, membrane permeability, and protein-binding characteristics in ways that are material to both in vitro assay performance and in vivo pharmacokinetic behavior. The lactam moiety also provides a distinct synthetic handle for further derivatization compared to the secondary amine of the non-oxo analog.

lactam functionality physicochemical properties TPSA logP hydrogen bonding

CoMFA-Based Electrostatic Binding Orientation: 7-Nitro vs Non-Electron-Withdrawing Substituents at PNMT Active Site

Comparative molecular field analysis (CoMFA) of 7-substituted THIQs reveals that the electrostatic character of the 7-position substituent dictates fundamentally different binding orientations at the PNMT active site [1]. The CoMFA models, developed using two distinct binding orientation hypotheses based on 7-substituent lipophilicity, demonstrate that hydrophilic electron-withdrawing substituents (such as nitro) occupy a different spatial region at the PNMT active site compared to lipophilic electron-donating substituents [2]. The QSAR equations further quantify this effect: while steric (MR coefficient -0.0725) and lipophilic (π coefficient +0.599) contributions are directionally similar for both PNMT and α2-adrenoceptor, the electrostatic term (σm) operates in opposite directions (PNMT: +1.55σm; α2: -0.951σm) [3]. This differential electrostatic effect is the primary determinant of selectivity between PNMT and α2-adrenoceptor engagement, with the 7-nitro group (strong electron-withdrawing character) providing maximal selectivity enhancement among substituents evaluated in the 27-compound series [4].

CoMFA molecular field analysis electrostatic interactions binding orientation PNMT selectivity

Procurement-Relevant Application Scenarios for 7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one Based on Quantitative Evidence


PNMT Inhibitor Development with Defined Selectivity Over α2-Adrenoceptor

7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one serves as a validated starting scaffold for PNMT inhibitor development where minimizing α2-adrenoceptor off-target activity is a primary design objective. The QSAR model demonstrates that the 7-nitro group contributes +1.55σm to PNMT pKi while contributing -0.951σm to α2 pKi, yielding a quantifiable net selectivity advantage of +1.78 log units compared to unsubstituted analogs [1]. This structure-activity relationship has been experimentally validated in the THIQ series: 7-nitro substitution improved PNMT potency from 9.7 μM (unsubstituted THIQ) to 0.41 μM (24-fold improvement) and selectivity from 0.036 to 10 (278-fold improvement) [2]. For research groups seeking to advance PNMT-targeted programs without de novo SAR exploration, this compound provides a literature-validated entry point with predictable selectivity characteristics.

Building Block for 7-Position-Derivatized THIQ-3-one Libraries with Controlled Physicochemical Properties

As a synthetic intermediate, 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one offers a defined physicochemical baseline (TPSA 72.24 Ų, LogP 0.77, MW 192.17) that distinguishes it from the more common 7-nitro-THIQ lacking the 3-oxo group (TPSA 57.85 Ų, LogP ~0.85, MW 178.18) . The 3-oxo (lactam) functionality provides an additional hydrogen-bond acceptor and a distinct synthetic handle for alkylation, acylation, or condensation reactions compared to the secondary amine of the non-oxo analog . The nitro group at the 7-position can be selectively reduced to an amine (as demonstrated in patent literature for the corresponding THIQ analog, yielding 7-amino derivatives in 92% yield) [3], enabling further diversification via amide coupling, reductive amination, or diazonium chemistry. This combination of orthogonal functional handles (3-oxo lactam plus reducible 7-nitro) makes the compound a strategic intermediate for generating diverse focused libraries with pre-characterized physicochemical properties.

Neuropharmacology Research Leveraging Validated THIQ Scaffold SAR

The 7-substituted THIQ scaffold, including derivatives bearing the 3-oxo functionality, has established relevance in neuropharmacology research, particularly for enzyme targets involved in catecholamine biosynthesis and metabolism [4]. The CoMFA and QSAR models developed for the 7-substituted THIQ series provide a predictive framework for binding orientation at PNMT based on the electronic character of the 7-position substituent [5]. Recent literature has extended the THIQ scaffold to neuroprotective and antidepressant applications, with 7-substituted derivatives demonstrating activity in forced swimming and tail suspension tests [6]. The 7-nitro-3-oxo derivative provides a structurally distinct entry point into this validated chemical space, with the nitro group offering the strongest electron-withdrawing character (σm = +0.71) among common substituents, thereby maximizing the electrostatic contribution to target selectivity as quantified in the QSAR equations [7].

Method Development for Nitroarene Reduction and Lactam Functionalization Chemistry

7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one serves as a well-defined model substrate for developing and validating synthetic methodologies involving nitroarene reduction in the presence of lactam functionalities. The patent literature describes efficient hydrogenation conditions for the related 7-nitro-THIQ scaffold using PtO2 at 50 psi H2, achieving 92% yield of the corresponding 7-amino derivative [8]. The presence of the 3-oxo lactam in the target compound introduces an additional functional group compatibility challenge not present in the simpler THIQ analog, making this compound valuable for evaluating chemoselective reduction protocols, alternative catalytic systems (e.g., transfer hydrogenation, Fe/HCl, SnCl2), or photoredox nitro reduction methods. The defined molecular weight (192.17) and predicted properties (LogP 0.77, TPSA 72.24 Ų) also make this compound suitable as a calibration standard for LC-MS method development targeting moderate-polarity nitrogen-containing heterocycles.

Quote Request

Request a Quote for 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.